

An In-depth Technical Guide to 6-Carboxymethyluracil: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Carboxymethyluracil*

Cat. No.: *B1197346*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Carboxymethyluracil, also known as uracil-6-acetic acid, is a pyrimidine derivative that has garnered interest in various scientific fields. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis methodologies, and known biological roles. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows are presented to facilitate further research and application in drug development and other scientific endeavors.

Discovery and History

The history of **6-Carboxymethyluracil** is linked to the broader exploration of pyrimidine chemistry and its role in biological systems. While early 20th-century research laid the groundwork for uracil derivative synthesis, a significant milestone in the context of naturally occurring modified nucleosides was the identification of a closely related compound in transfer ribonucleic acids (tRNA). In 1968, M.W. Gray and his colleagues isolated and characterized 5-carboxymethyluridine from yeast and wheat embryo tRNA, highlighting the natural occurrence of such modified uracil derivatives.^[1] This discovery spurred further interest in the synthesis and biological activities of various carboxymethylated uracils, including the 6-substituted isomer.

Earlier, in 1918, David E. Worrall reported the synthesis of a closely related compound, "iminouracil-6-acetic acid," which represents a key historical step in the chemical synthesis of this class of molecules. While not identical to **6-Carboxymethyluracil**, this work provided a foundational methodology for the synthesis of uracil derivatives with a carboxymethyl group at the 6-position.

Over the years, **6-Carboxymethyluracil** and its derivatives have been investigated for various potential applications, including their use in the synthesis of novel pharmaceutical compounds. [2][3] Research has explored their potential as anticancer and antiviral agents, a common theme in the study of uracil analogs.[4][5][6]

Table 1: Key Milestones in the History of **6-Carboxymethyluracil** and Related Compounds

Year	Milestone	Key Researchers/Contributors	Significance
1918	Synthesis of "iminouracil-6-acetic acid"	David E. Worrall	Early synthetic work on a closely related uracil-6-acetic acid derivative.
1968	Isolation of 5-carboxymethyluridine from tRNA	M.W. Gray, et al.	Established the natural occurrence of carboxymethylated uracils in biological systems.[1]
Present	Ongoing Research	Various	Investigation into the synthesis and potential therapeutic applications of uracil derivatives, including 6-Carboxymethyluracil. [2][3][5][6]

Physicochemical Properties and Data

6-Carboxymethyluracil is a white to off-white crystalline solid. Its chemical structure consists of a uracil ring with a carboxymethyl group attached at the 6-position.

Table 2: Physicochemical Properties of **6-Carboxymethyluracil**

Property	Value	Source
Chemical Formula	C6H6N2O4	[1] [7]
Molecular Weight	170.12 g/mol	[7]
CAS Number	4628-39-1	[7]
IUPAC Name	2-(2,4-dioxo-1,2,3,6-tetrahydropyrimidin-6-yl)acetic acid	[7]
Synonyms	Uracil-6-ylacetic acid, Uracil-4-acetic acid	[1] [7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **6-Carboxymethyluracil**.

Table 3: ¹H NMR Spectral Data of Uracil-4-acetic acid

Chemical Shift (ppm)	Multiplicity	Assignment
11.015	s	NH
10.884	s	NH
5.464	s	CH (ring)
3.405	s	CH ₂

Solvent: DMSO-d6. Source:[\[8\]](#)

Table 4: Infrared (IR) Spectral Data of **6-Carboxymethyluracil**

Wavenumber (cm-1)	Description
~3400-2500	O-H stretch (carboxylic acid), N-H stretch
~1700-1650	C=O stretch (carbonyls and carboxylic acid)
~1600	C=C stretch (ring)

Note: These are characteristic absorption ranges. The full IR spectrum can be found on PubChem.[\[7\]](#)

Experimental Protocols

The following section details a general protocol for the synthesis of a uracil derivative, which can be adapted for the synthesis of **6-Carboxymethyluracil**. The synthesis of 6-aryl-5-cyano thiouracil derivatives provides a relevant example of building the core pyrimidine structure.

Synthesis of 6-Aryl-5-cyano thiouracil Derivatives (Illustrative Protocol)

This protocol describes the synthesis of a related class of uracil derivatives and can serve as a basis for designing a synthesis for **6-Carboxymethyluracil**.

Materials:

- Ethyl 2-cyano-3-phenylacrylate
- Thiourea
- Sodium ethoxide
- Ethanol
- Hydrochloric acid

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
- Thiourea and ethyl 2-cyano-3-phenylacrylate are added to the sodium ethoxide solution.
- The mixture is refluxed for several hours.
- After cooling, the reaction mixture is poured into ice water and acidified with hydrochloric acid.
- The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the 6-aryl-5-cyano thiouracil derivative.[\[9\]](#)

Note: The synthesis of **6-Carboxymethyluracil** would require starting materials that introduce the carboxymethyl group at the 6-position, such as a dicarboxylic acid derivative in the initial condensation reaction.

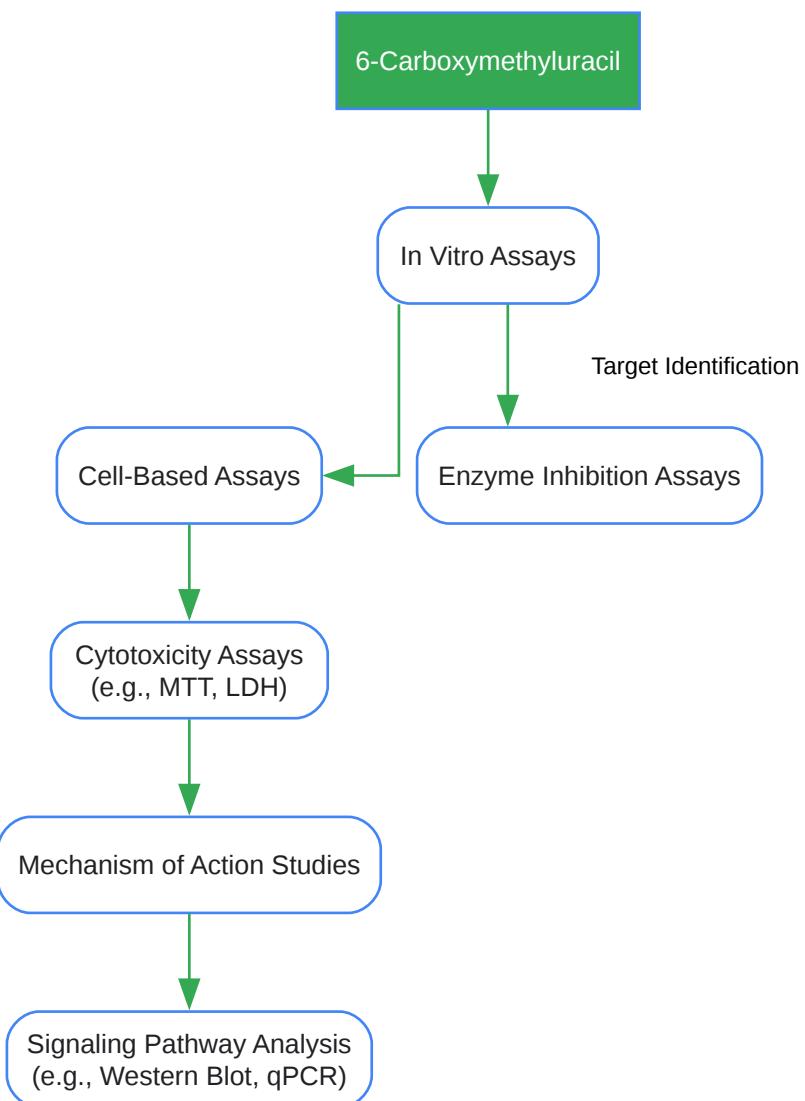
Biological Activity and Signaling Pathways

The biological activity of **6-Carboxymethyluracil** is not extensively characterized in the literature. However, based on the known activities of uracil and its derivatives, several potential areas of biological relevance can be inferred.

Uracil derivatives are widely studied for their antitumor and antiviral properties.[\[4\]](#)[\[5\]](#)[\[6\]](#) These activities often stem from their ability to act as antimetabolites, interfering with nucleic acid synthesis and repair pathways. For instance, the well-known anticancer drug 5-fluorouracil functions by inhibiting thymidylate synthase, an essential enzyme for DNA synthesis.

It is plausible that **6-Carboxymethyluracil** could exhibit inhibitory effects on enzymes involved in pyrimidine metabolism. Further research is needed to investigate its potential as an enzyme inhibitor.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The general mechanism of action for many uracil-based drugs involves their conversion to nucleotide analogs, which then interfere with DNA and RNA synthesis or function.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Given the lack of specific studies on **6-Carboxymethyluracil**'s role in signaling, a general experimental workflow for investigating the biological activity of a novel uracil derivative is proposed below.


Experimental Workflows

The following diagrams illustrate a general workflow for the synthesis, characterization, and biological evaluation of a uracil derivative like **6-Carboxymethyluracil**.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for the synthesis and characterization of **6-Carboxymethyluracil**.

[Click to download full resolution via product page](#)Fig. 2: Proposed workflow for the biological evaluation of **6-Carboxymethyluracil**.

Conclusion

6-Carboxymethyluracil is a molecule with a rich, albeit not fully explored, history rooted in the fundamental study of pyrimidine chemistry and biology. While its specific biological functions and mechanisms of action remain an open area for investigation, its structural similarity to other biologically active uracil derivatives suggests potential for applications in drug discovery and development. This guide provides a foundational resource for researchers, compiling the available historical, chemical, and biological data to inspire and facilitate future studies into this intriguing compound. The detailed protocols and workflows offer a roadmap for further exploration of its synthetic chemistry and biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DNAmod: uracil-6-ylacetic acid [dnamod.hoffmanlab.org]
- 2. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]
- 3. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchtrends.net [researchtrends.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uracil-4-acetic acid | C6H6N2O4 | CID 73271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. URACIL-4-ACETIC ACID(4628-39-1) 1H NMR [m.chemicalbook.com]
- 9. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 16. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Carboxymethyluracil: Discovery, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197346#discovery-and-history-of-6-carboxymethyluracil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com